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molecular formula C14H19N3 B1290161 3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile

3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile

Cat. No. B1290161
M. Wt: 229.32 g/mol
InChI Key: VFDAZKUWPQLRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06906072B1

Procedure details

4.00 g (22.7 mmol) of 1-benzyl-3-aminopyrrolidine was dissolved in 70 ml of methanol, 1.49 ml (22.7 mmol) of acrylonitrile was added thereto, and the mixture was heated to 70° C. After completion of the reaction, the reaction solution was evaporated, and the resulting crude product was subjected to 100 g of Cromatorex NH silica gel (ethyl acetate 100%), to give 4.60 g (20.1 mmol, 88.4%) of the title compound as a yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step Two
Yield
88.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH2:11][CH:10]([NH2:13])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:14](#[N:17])[CH:15]=[CH2:16]>CO>[CH2:1]([N:8]1[CH2:12][CH2:11][CH:10]([NH:13][CH2:16][CH2:15][C:14]#[N:17])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)N
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.49 mL
Type
reactant
Smiles
C(C=C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction solution was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)NCCC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.1 mmol
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 88.4%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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